N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
Description
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as methoxy, hydroxy, and benzamide. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Properties
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-33-21-13-12-17(15-23(21)35-3)14-20(28-25(31)18-8-5-4-6-9-18)26(32)29-27-16-19-10-7-11-22(34-2)24(19)30/h4-16,30H,1-3H3,(H,28,31)(H,29,32)/b20-14+,27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKPQSQSWKXGJB-QPMGLANISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC=C2)OC)O)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC=C2)OC)O)/NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as the 3,4-dimethoxyphenyl derivative and the 2-hydroxy-3-methoxybenzylidene hydrazine. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as acetic acid, and specific temperature and pH settings to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can be compared with other similar compounds, such as:
- N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- N-{(1E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
